3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione

Description

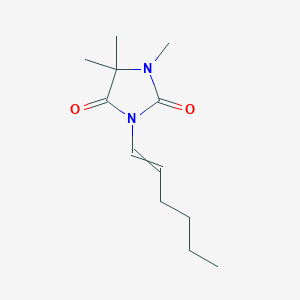

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione (CAS: 919082-99-8) is a heterocyclic compound featuring an imidazolidine-dione core substituted with a hex-1-enyl chain and three methyl groups. The hex-1-enyl substituent introduces an unsaturated aliphatic chain, likely influencing lipophilicity and steric interactions. This compound is structurally distinct from other dione derivatives due to its unique combination of alkyl and alkenyl substituents, which may modulate its physicochemical and pharmacological properties .

Properties

CAS No. |

919082-99-8 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-hex-1-enyl-1,5,5-trimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H20N2O2/c1-5-6-7-8-9-14-10(15)12(2,3)13(4)11(14)16/h8-9H,5-7H2,1-4H3 |

InChI Key |

RYPNHVCHDBGDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN1C(=O)C(N(C1=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-ylamine with 1,5,5-trimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle

- Target Compound : Imidazolidine-2,4-dione core (saturated five-membered ring with two ketones).

- NSC777205/NSC777207 : Benzo[e][1,3]oxazine-2,4-dione core (fused bicyclic system with aromatic benzene and oxazine rings) .

- Pyrazolone Derivatives (): Pyrazol-3-one or pyrimidinone cores, which are unrelated heterocycles with distinct electronic profiles .

Substituents

- Target Compound : Hex-1-enyl (C₆H₁₁) at position 3; methyl groups at positions 1, 5, and 5.

- NSC777205/NSC777207 : 4-Chloro-2-fluorophenyl (aromatic, halogenated) at position 3; NSC777207 includes a methoxy group on the benzene ring .

- Pyrazolone Derivatives () : Complex substituents like coumarin, tetrazole, and phenyl groups, which introduce bulk and polar interactions .

Physicochemical Properties

* Calculated using Molinspiration and PubChem tools.

† *Estimated from molecular formulas in .

‡ Hexenyl chain increases lipophilicity compared to aromatic substituents.

§ Inferred from reduced polarity due to alkyl/alkenyl groups.

¶ Aliphatic chains may enhance BBB penetration compared to aromatic halogens.

Drug-Likeness and Pharmacokinetics

- Lipinski’s Rule Compliance: The target compound (MW = 236.3, H-bond donors = 0, H-bond acceptors = 4) adheres to Lipinski’s criteria, similar to NSC777205/207 . Its smaller molecular weight may improve bioavailability compared to bulkier analogs.

- BBB Permeability : The hexenyl chain’s lipophilicity could enhance BBB penetration, akin to NSC777205, which showed 2-fold higher BBB permeability than its methoxy-substituted analog (NSC777207) .

Research Findings and Gaps

- In Silico Predictions: The target compound’s drug-like properties are promising but require experimental validation.

- Synthetic Routes : While NSC777205/207 were synthesized via salicylanilide cyclization , the target compound’s synthesis likely involves hexenyl-substituted precursors, though details remain undocumented.

- Biological Activity: No direct data exists for the target compound. Benzo[e]oxazine derivatives showed anti-cancer activity via c-Met/EGFR inhibition , but structural differences preclude extrapolation.

Biological Activity

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₀N₂O₂

- CAS Number : 71425794

Structure

The structure of the compound features an imidazolidine ring with three methyl groups and a hexenyl side chain. This unique structure may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent .

Antioxidant Activity

Another critical aspect of this compound is its antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant capacity was assessed using the DPPH radical scavenging assay, where it showed a dose-dependent effect .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis in a concentration-dependent manner. The compound's IC50 values were determined for various cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS). Studies utilizing flow cytometry and Western blot analysis have shown increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Case Study 1: Antibacterial Efficacy

In a clinical setting, the effectiveness of this compound was tested against multi-drug resistant strains of bacteria. Results indicated that this compound could serve as a potential therapeutic agent against infections caused by resistant strains .

Case Study 2: Antioxidant Application

A study investigated the use of this compound in cosmetic formulations aimed at reducing skin oxidative damage. The incorporation of this compound into creams showed enhanced protective effects against UV-induced oxidative stress in human skin fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.